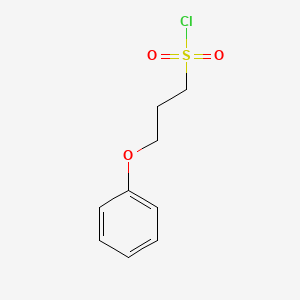

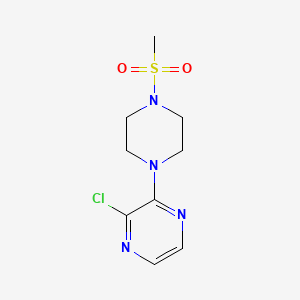

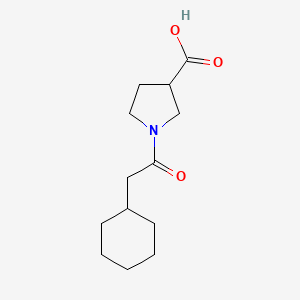

![molecular formula C10H13NO2S B1468694 1-[(Thiophen-3-yl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1339533-96-8](/img/structure/B1468694.png)

1-[(Thiophen-3-yl)methyl]pyrrolidine-3-carboxylic acid

Übersicht

Beschreibung

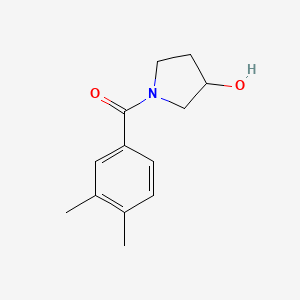

The compound “1-[(Thiophen-3-yl)methyl]pyrrolidine-3-carboxylic acid” is a complex organic molecule that contains a pyrrolidine ring and a thiophene ring . Thiophene-based analogs have been of interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activities

1-[(Thiophen-3-yl)methyl]pyrrolidine-3-carboxylic acid derivatives demonstrate notable antibacterial and antifungal properties. For example, certain derivatives have shown significant activity against A. baumannii and M. tuberculosis H37Rv strains, indicating potential as powerful antimycobacterial agents (Nural et al., 2018). Another study synthesized analogues which exhibited antimicrobial activity against various bacterial and fungal strains, contributing to the development of novel antimicrobial agents (Patel & Patel, 2017).

Antioxidant Activity

Certain derivatives of this compound have been identified as potent antioxidants. One compound, for instance, showed 1.5 times higher antioxidant activity than ascorbic acid (Tumosienė et al., 2019).

Anticancer Activity

These compounds have also been evaluated for their anticancer properties. A study on piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, which include this compound, found good anticancer activity in various cancer cell lines (Kumar et al., 2013).

Electrochromic and Conducting Polymers

This compound has applications in the synthesis of new soluble conducting polymers, which are useful in electrochromic devices. The polymers exhibit properties like solubility in common organic solvents and suitable material for electrochromic applications (Variş et al., 2006).

Dye-Sensitized Solar Cells

Derivatives of this compound have been used in the study of organic dyes for dye-sensitized solar cells. These dyes have shown varying efficiencies in solar-to-electrical energy conversion, demonstrating their potential in renewable energy applications (Qin et al., 2007).

DNA and Protein Binding

Some metal complexes of this compound hydrazide have shown the ability to bind with DNA and proteins, indicating their potential in biochemical research and therapeutic applications (Mishra et al., 2014).

Wirkmechanismus

Thiophenes

are a type of heterocyclic compound consisting of a five-membered aromatic ring with one sulfur atom . Thiophene derivatives have been found to exhibit a variety of properties and applications, including use in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the development of organic semiconductors . In terms of biological activity, molecules with the thiophene ring system have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Pyrrolidines

are a class of organic compounds that consist of a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many natural products and pharmaceuticals . The ring’s non-planarity and the possibility to efficiently explore the pharmacophore space due to sp3-hybridization make it a versatile scaffold for the development of biologically active compounds .

Eigenschaften

IUPAC Name |

1-(thiophen-3-ylmethyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c12-10(13)9-1-3-11(6-9)5-8-2-4-14-7-8/h2,4,7,9H,1,3,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGXWONGFUFDSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)CC2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

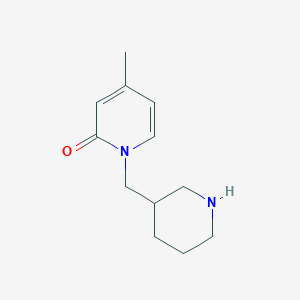

![1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468617.png)